(+)-Phenylephrine hydrochloride
Overview
Description
(+)-Phenylephrine hydrochloride is a synthetic sympathomimetic amine and a derivative of phenylpropanolamine. It is commonly used in research laboratories to study the effects of sympathomimetic agents on the body. It is also used in the treatment of certain medical conditions, such as hypotension, bronchospasm, and nasal congestion.
Scientific Research Applications
Ophthalmology : Phenylephrine hydrochloride is used in ophthalmology for different purposes. It can modestly reduce accommodation performance in the eye, which may be clinically irrelevant (Sarkar, Hasnat, & Bharadwaj, 2012). It effectively reduces intraocular pressure, making it useful for treating glaucoma and ocular hypertension (Heath & Geiter, 1949). However, it can also cause aqueous floaters in the anterior chamber of the eye, potentially leading to diagnostic confusion in cases of papillitis (Aggarwal & Beveridge, 1971).
Cardiovascular Applications : It is used to treat paroxysmal supraventricular tachycardia but may cause short runs of ventricular tachycardia in patients with heart disease (Donegan & Townsend, 1955). Phenylephrine increases action potential duration and effective refractory period in sheep heart Purkinje fibers (Ledda, Marchetti, & Manni, 1971).
Pharmaceutical Formulations : It's used in pharmaceutical formulations due to its high enantiomeric excess (Gurjar, Krishna, Sarma, & Chorghade, 1998). Its solubility in supercritical carbon dioxide makes it applicable for certain processes (Rajaei, Hezave, Lashkarbolooki, & Esmaeilzadeh, 2013). Diluted Phenylephrine HCl is both physically and chemically stable for 60 days in certain conditions (Jansen, Oldland, & Kiser, 2014).
Analytical Chemistry : Sodium-dodecyl sulfate enhances the anodic stripping voltammetric signal for phenylephrine hydrochloride determination at a carbon paste electrode (Gholivand, Malekzadeh, & Torkashvand, 2013).
Toxicology and Safety : Phenylephrine hydrochloride is estimated to be safe with no significant long-term carcinogenic effects observed (1987). However, topical ocular 10% phenylephrine may cause severe systemic reactions (Fraunfelder & Scafidi, 1978).
Dermatology : Phenylephrine eye drops are used in dermatology to treat periorbital allergic contact dermatitis (Madsen & Andersen, 2015).
properties
IUPAC Name |
3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70917237 | |
Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Phenylephrine hydrochloride | |
CAS RN |
939-38-8 | |
Record name | (+)-Phenylephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[1-Hydroxy-2-(methylamino)ethyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70917237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENYLEPHRINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95T627AGR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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